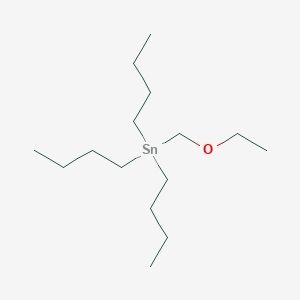

Tributyl(ethoxymethyl)stannane

Description

Historical Context of Organotin Chemistry in Chemical Transformations

The field of organotin chemistry dates back to 1849 when Edward Frankland synthesized the first organotin compound, diethyltin (B15495199) diiodide. lupinepublishers.comwikipedia.org A few years later, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often considered the true beginning of organotin chemistry. lupinepublishers.comeuropub.co.uklupinepublishers.com For many years, research in this area was of primarily academic interest. However, the discovery of their industrial applications in the mid-20th century, particularly as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts, led to a resurgence in the study of these compounds. lupinepublishers.comeuropub.co.uklupinepublishers.com The pioneering work of van der Kerk and his colleagues was instrumental in this revival. lupinepublishers.comeuropub.co.uklupinepublishers.com A significant development in the 1960s was the discovery that organotin compounds could have coordination numbers greater than four. lupinepublishers.comeuropub.co.uklupinepublishers.com

Significance of α-Heteroatom-Substituted Organostannanes

Within the broad class of organostannanes, those bearing a heteroatom (such as oxygen, nitrogen, or sulfur) on the carbon atom adjacent to the tin—known as α-heteroatom-substituted organostannanes—possess unique reactivity. rsc.orgnih.gov This structural feature allows for a variety of synthetically useful transformations. The presence of the α-heteroatom modifies the electronic properties of the carbon-tin bond, making these reagents valuable in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov Their utility has been demonstrated in a range of reactions, including transmetalations and cross-coupling reactions, enabling the synthesis of complex molecular architectures. nih.govacs.orgnsf.gov

Position of Tributyl(ethoxymethyl)stannane within the Class of α-Alkoxyorganostannanes

This compound belongs to the α-alkoxyorganostannane subclass of α-heteroatom-substituted organostannanes. Specifically, it features an ethoxy group on the methyl carbon attached to a tributyltin moiety. This positions it as a key reagent for introducing an ethoxymethyl group, which can serve as a precursor to a hydroxymethyl group. The related compound, tributyl[(methoxymethoxy)methyl]stannane (B30004), is well-known as a hydroxymethyl anion equivalent. enamine.netorgsyn.org this compound and its analogs are valued for their stability and selective reactivity. enamine.net

Overview of Key Reactivity Modes and Synthetic Utilities

The primary reactivity of this compound and similar α-alkoxyorganostannanes involves the transmetalation of the α-alkoxyalkyl group from tin to a more electropositive metal, typically lithium. This is usually achieved by treatment with an organolithium reagent like n-butyllithium. The resulting α-alkoxyalkyllithium reagent is a potent nucleophile that can participate in a variety of bond-forming reactions.

A key application of these reagents is their reaction with carbonyl compounds, such as aldehydes and ketones, to produce protected 1,2-diols. orgsyn.org This transformation is highly valuable in organic synthesis for the construction of polyol-containing natural products and other complex molecules. Furthermore, these reagents can undergo conjugate addition to α,β-unsaturated systems. orgsyn.orgresearchgate.net The ethoxymethyl group can later be deprotected under mild acidic conditions to reveal a hydroxyl group. orgsyn.org

The versatility of α-alkoxyorganostannanes is further highlighted by their participation in cross-coupling reactions. For instance, α-ethoxyvinyltributyltin has been shown to couple with electrophiles in the presence of a suitable catalyst. caltech.edu This reactivity allows for the formation of enol ethers, which are valuable synthetic intermediates. caltech.edu

Properties

CAS No. |

1067-44-3 |

|---|---|

Molecular Formula |

C15H34OSn |

Molecular Weight |

349.14 g/mol |

IUPAC Name |

tributyl(ethoxymethyl)stannane |

InChI |

InChI=1S/3C4H9.C3H7O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2-3H2,1H3; |

InChI Key |

YNUHFVFOHOAHOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCC |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Tributyl Ethoxymethyl Stannane and Derived Species

Tin-Lithium Exchange Reactions

The transmetalation of α-alkoxystannanes, such as tributyl(ethoxymethyl)stannane, with alkyllithium reagents is a cornerstone for the generation of α-alkoxyorganolithiums. organicchemistrydata.org This exchange reaction is a reliable and frequently employed method in synthetic chemistry due to its efficiency and the mild conditions under which it proceeds. arkat-usa.orgumich.edu The process involves treating the organostannane with an alkyllithium, typically n-butyllithium (n-BuLi), in an ethereal solvent at low temperatures. An equilibrium is established, which overwhelmingly favors the formation of the more stable α-alkoxyorganolithium and the corresponding tetraalkylstannane byproduct, tetrabutyltin. arkat-usa.orgumich.edu The reaction is generally rapid, even at temperatures as low as -78 °C. arkat-usa.orgumich.edu

Generation of α-Alkoxyorganolithium Reagents

The reaction of this compound with n-butyllithium results in a clean and efficient tin-lithium exchange, yielding (ethoxymethyl)lithium. organicchemistrydata.org This α-alkoxyorganolithium reagent is a powerful nucleophile used for creating new carbon-carbon bonds. The general transformation is depicted below:

Bu₃SnCH₂OEt + n-BuLi ⇌ [Bu₄Sn] + LiCH₂OEt

This transmetalation is a common strategy for producing α-alkoxyorganolithium reagents that are otherwise difficult to access. organicchemistrydata.org The resulting (ethoxymethyl)lithium is not typically isolated but is generated in situ and used immediately in subsequent reactions with electrophiles.

A critical feature of the tin-lithium exchange in α-alkoxystannanes is its stereochemical outcome. Studies on chiral, non-racemic α-alkoxystannanes have demonstrated that the transmetalation proceeds with a high degree of stereoretention at the carbon center bearing the tin and oxygen atoms. researchgate.net This means that the configuration of the stereogenic center is preserved during the conversion of the organostannane to the organolithium reagent. This stereospecificity is of significant value in asymmetric synthesis, as it allows for the transfer of chirality from the starting material to the product without loss of enantiomeric purity. The retention of configuration indicates that the exchange mechanism does not involve the formation of a free, planar carbanion intermediate that would lead to racemization. researchgate.netacs.org

Once formed, α-alkoxyorganolithium reagents exhibit remarkable configurational stability, particularly at low temperatures. acs.org Chiral α-alkoxyorganolithiums can maintain their stereochemical integrity for extended periods, resisting racemization in solution. For instance, certain carbamoyloxy-substituted chiral methyllithiums have been shown to be configurationally stable for up to three hours at -78 °C, with their enantiomeric excess remaining at 99%. nih.gov This stability is crucial for their application in stereoselective synthesis, as it ensures that the nucleophilic addition to an electrophile occurs before any erosion of stereochemical information. The chemical stability, however, is limited, with decomposition often observed at temperatures above -50 °C. nih.gov

| Property | Observation | Temperature | Reference |

| Stereochemistry of Exchange | High degree of retention of configuration | -78 °C | researchgate.net |

| Configurational Stability | Stable for up to 3 hours with 99% ee | -78 °C | nih.gov |

| Thermal Stability Limit | Decomposition observed | > -50 °C | nih.gov |

The efficiency of the tin-lithium exchange is governed by both thermodynamic and kinetic parameters.

Thermodynamic Factors: The reaction is an equilibrium process where the position of the equilibrium is determined by the relative stability of the organolithium species involved. arkat-usa.orgumich.edu The exchange is favorable because the α-alkoxyorganolithium is stabilized compared to the simple alkyllithium reagent (n-BuLi). This stabilization is attributed to the inductive effect of the adjacent oxygen atom. The equilibrium lies far to the side of the products, ensuring a high conversion of the organostannane. arkat-usa.orgumich.edu

Kinetic Factors: The rate of the tin-lithium exchange is generally fast, even at cryogenic temperatures. arkat-usa.orgumich.edu However, the kinetics can be influenced by several factors:

Steric Hindrance: The reaction is sensitive to steric effects. Increased steric bulk on the organostannane or the alkyllithium can slow the rate of exchange. organicchemistrydata.org

Solvent: The choice of solvent can impact the reaction rate. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used as they solvate the lithium cation, promoting the reaction.

Formation of Nucleophilic Hydroxymethyl Anion Equivalents

This compound and its analogs are widely recognized as effective precursors to hydroxymethyl anion equivalents. enamine.netorgsyn.org The hydroxymethyl anion (HOCH₂⁻) is a fundamental synthetic unit but is not a viable reagent itself. By using a protected form, such as (ethoxymethyl)lithium, its synthetic utility can be realized.

The process involves two key steps:

Transmetalation: As described, tin-lithium exchange on this compound generates (ethoxymethyl)lithium.

Reaction and Deprotection: This organolithium reagent then reacts with an electrophile (e.g., an aldehyde or ketone). Subsequent removal of the ethoxymethyl protecting group under mild acidic conditions unmasks the hydroxyl group, completing the formal addition of a hydroxymethyl unit. orgsyn.org

This methodology provides a robust and reliable route for the introduction of a hydroxymethyl group into a wide range of molecules. enamine.netorgsyn.org

Reactions of α-Alkoxyorganolithiums

The α-alkoxyorganolithium reagents generated from this compound are versatile nucleophiles that react with a broad spectrum of electrophiles. The most common application is their addition to carbonyl compounds.

Reactions with Aldehydes and Ketones: The (ethoxymethyl)lithium adds to aldehydes and ketones to form protected 1,2-diols. enamine.net Subsequent acidic workup removes the ethoxymethyl group to reveal the diol product. This two-step sequence is a powerful method for constructing vicinal diol motifs, which are prevalent in natural products.

Reactions with Lactones: Addition to lactones results in the formation of protected lactols, which can be valuable intermediates for further transformations. enamine.net

Reactions with Weinreb Amides: The reaction with Weinreb amides yields protected α-hydroxy ketones, showcasing the reagent's utility in constructing more complex functionalized molecules while maintaining stereochemistry. enamine.net

nih.govorgsyn.org-Sigmatropic Wittig Rearrangements: Related α-alkoxyorganolithiums are also employed as precursors in rearrangements, such as the nih.govorgsyn.org-sigmatropic Wittig rearrangement, to form homoallylic alcohols. orgsyn.org

The table below summarizes some typical reactions of the derived α-alkoxyorganolithium.

| Electrophile | Intermediate Product | Final Product (after deprotection) | Reference |

| Aldehyde (R'CHO) | Protected 1,2-diol | 1,2-Diol | enamine.net |

| Ketone (R'R''CO) | Protected 1,2-diol | 1,2-Diol | enamine.net |

| Weinreb Amide | Protected α-hydroxy ketone | α-Hydroxy ketone | enamine.net |

| Lactone | Protected Lactol | Lactol | enamine.net |

Nucleophilic Addition to Carbonyl Compounds

The primary reaction pathway for this compound involves a tin-lithium exchange with an alkyllithium reagent, such as n-butyllithium, to produce (ethoxymethyl)lithium. This highly reactive organolithium compound readily adds to a range of carbonyl electrophiles.

The addition of (ethoxymethyl)lithium, generated in situ from this compound, to aldehydes and ketones provides a direct route to 1,2-diols where one of the hydroxyl groups is protected as an EOM ether. The reaction proceeds via the classic nucleophilic addition mechanism, where the nucleophilic carbon of the (ethoxymethyl)lithium attacks the electrophilic carbonyl carbon. This process breaks the carbonyl π-bond, creating a tetrahedral alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final monoprotected diol product. This method is particularly effective for creating these structures under mild conditions.

The general transformation is illustrated by the reaction with a generic ketone, as shown below: Step 1: Tin-Lithium Exchange Bu₃SnCH₂OEt + n-BuLi → LiCH₂OEt + Bu₄Sn

Step 2: Nucleophilic Addition R₂C=O + LiCH₂OEt → R₂C(O⁻Li⁺)CH₂OEt

Step 3: Protonation R₂C(O⁻Li⁺)CH₂OEt + H₂O → R₂C(OH)CH₂OEt + LiOH

Table 1: Representative Reactions with Aldehydes and Ketones

| Carbonyl Compound | Product (Monoprotected Diol) | Typical Yield |

|---|---|---|

| Benzaldehyde | 1-Phenyl-2-(ethoxymethoxy)ethan-1-ol | High |

| Cyclohexanone | 1-((Ethoxymethoxy)methyl)cyclohexan-1-ol | High |

| Acetophenone | 1-Phenyl-2-(ethoxymethoxy)ethan-1-ol | Good |

The reactivity of the (ethoxymethyl)lithium species extends to cyclic esters, or lactones. The nucleophilic addition to the lactone carbonyl group proceeds similarly to the reaction with aldehydes and ketones. The initial attack results in the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, leading to the cleavage of the ring's acyl-oxygen bond. The result is the formation of a diol in which the primary alcohol is EOM-protected, and the other alcohol is part of a ketone or carboxylic acid, depending on the reaction conditions and whether a second equivalent of the nucleophile adds. This reaction provides a valuable method for the regioselective functionalization of lactones.

Weinreb amides (N-methoxy-N-methylamides) are particularly useful substrates in organic chemistry because they react with organometallic nucleophiles to form ketones without over-addition to form a tertiary alcohol. The (ethoxymethyl)lithium reagent generated from this compound reacts with Weinreb amides to furnish protected α-hydroxyketones. The reaction proceeds through a stable, chelated tetrahedral intermediate involving the methoxy (B1213986) group of the amide. Upon acidic workup, this intermediate collapses to release the desired ketone product and N,O-dimethylhydroxylamine. This transformation is highly efficient for synthesizing functionalized ketones while preserving the stereochemical integrity of chiral centers adjacent to the amide.

Conjugate Additions to Enones

While organolithium reagents typically favor 1,2-addition to α,β-unsaturated carbonyl compounds (enones), their reactivity can be modulated to achieve 1,4-addition, also known as conjugate addition. This is accomplished by converting the "hard" organolithium nucleophile into a "softer" organocuprate reagent through transmetallation with a copper(I) salt.

The (ethoxymethyl)lithium generated from this compound can be treated with a copper(I) source, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), to form an α-ethoxyorganocuprate reagent. Depending on the stoichiometry, either a lower-order cuprate (B13416276) (Gilman cuprate), Li[Cu(CH₂OEt)₂], or a higher-order cyanocuprate, Li₂[Cu(CN)(CH₂OEt)₂], can be formed. These organocuprate reagents are significantly softer nucleophiles than their organolithium precursors. This change in electronic character redirects their reactivity towards the β-carbon of enones, favoring the 1,4-conjugate addition pathway. The general formation is as follows:

2 LiCH₂OEt + CuI → Li[Cu(CH₂OEt)₂] + LiI

The α-ethoxyorganocuprate reagents participate in highly effective conjugate addition reactions with a variety of α,β-unsaturated ketones, esters, and amides. The addition of the ethoxymethyl group to the β-position of the enone generates a copper enolate intermediate. This enolate can then be protonated during workup to yield the β-substituted carbonyl compound.

When the enone substrate contains a pre-existing stereocenter, the conjugate addition can proceed with a significant degree of diastereoselectivity. The facial selectivity of the cuprate attack is often governed by steric hindrance, with the nucleophile approaching from the less hindered face of the molecule. This allows for the controlled installation of a new stereocenter at the β-position relative to the existing stereochemistry. The level of diastereoselectivity is influenced by the substrate, the specific cuprate reagent used, and the reaction conditions.

Table 2: Representative Diastereoselective Conjugate Addition

| Enone Substrate | Product | Typical Diastereomeric Ratio (d.r.) | Typical Yield |

|---|---|---|---|

| (R)-5-Methylcyclohex-2-en-1-one | (3S,5R)-3-((Ethoxymethoxy)methyl)-5-methylcyclohexan-1-one | >90:10 | Good to High |

| Chiral α,β-Unsaturated N-Acyloxazolidinone | β-substituted oxazolidinone adduct | High | Good |

Regioselectivity and Stereoselectivity in Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds using this compound and its derivatives often proceeds with a high degree of control over the regiochemical and stereochemical outcomes. This control is crucial in the synthesis of complex molecular architectures.

In reactions involving the transfer of the ethoxymethyl group, the regioselectivity is inherently defined by the pre-existing carbon-tin bond. The nucleophilic character of the carbon atom attached to the tin dictates that it will form a bond with an electrophilic partner.

Stereoselectivity, particularly in reactions involving chiral substrates or catalysts, is a key feature of α-alkoxyorganostannanes. While specific studies focusing solely on this compound are limited, the broader class of α-alkoxyorganostannanes has been shown to undergo reactions with retention of configuration at the carbon center bearing the tin moiety, especially in palladium-catalyzed cross-coupling reactions. This stereochemical outcome is often influenced by the nature of the electrophile and the reaction conditions employed. For instance, in Stille couplings, the stereochemistry of the organostannane is typically retained in the product.

Radical-Mediated Transformations

This compound can serve as a precursor to the tributylstannyl radical (Bu₃Sn•), a key intermediate in a variety of radical-mediated reactions.

Role as a Source of Tributylstannyl Radicals

The carbon-tin bond in this compound is relatively weak and can be cleaved homolytically under thermal or photochemical conditions, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This process generates the highly reactive tributylstannyl radical. While tributyltin hydride (Bu₃SnH) is more commonly used as a source of tributylstannyl radicals due to the even weaker Sn-H bond, this compound can participate in similar radical processes. The generation of the tributylstannyl radical is the initiating step for a cascade of radical reactions.

Participation in Radical Addition and Cyclization Reactions

Once generated, the tributylstannyl radical can participate in a variety of synthetically useful transformations, including radical addition and cyclization reactions.

In radical addition reactions , the tributylstannyl radical can add to carbon-carbon multiple bonds (alkenes and alkynes). This addition is typically regioselective, with the radical adding to the less substituted carbon atom to generate a more stable carbon-centered radical intermediate. This intermediate can then be trapped by a hydrogen atom donor or participate in further reactions.

Radical cyclization reactions are powerful methods for the construction of cyclic compounds. In these reactions, a radical generated at one position of a molecule can add intramolecularly to a multiple bond elsewhere in the same molecule. The tributylstannyl radical can initiate such cyclizations by abstracting an atom (e.g., a halogen) from a suitable precursor to generate a carbon-centered radical, which then undergoes cyclization. The resulting cyclic radical is subsequently quenched. 5-exo and 6-exo cyclizations are generally favored due to stereoelectronic factors.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.

Stille Coupling with Organic Electrophiles

The Stille coupling is a versatile carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, such as an organic halide or triflate. While the transfer of sp³-hybridized alkyl groups from tin can be challenging compared to sp²-hybridized groups, α-alkoxyalkylstannanes like this compound can undergo successful coupling under appropriate conditions. The presence of the α-oxygen atom is thought to influence the reactivity of the organostannane in the transmetalation step.

The reaction is compatible with a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. The general scheme for the Stille coupling is as follows:

R¹-Sn(Bu)₃ + R²-X → [Pd catalyst] → R¹-R² + X-Sn(Bu)₃

| R¹ (from Stannane) | R²-X (Electrophile) | Catalyst System | Product (R¹-R²) |

| CH₃OCH₂CH₂- | Aryl-I | Pd(PPh₃)₄ | CH₃OCH₂CH₂-Aryl |

| CH₃OCH₂CH₂- | Alkenyl-Br | PdCl₂(PPh₃)₂ | CH₃OCH₂CH₂-Alkenyl |

| CH₃OCH₂CH₂- | Acyl-Cl | Pd(dba)₂/P(fur)₃ | CH₃OCH₂CH₂-C(O)R |

The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X) in an oxidative addition step to form a Pd(II) intermediate, cis-[Pd(R²)(X)L₂]. This intermediate often rapidly isomerizes to the more stable trans isomer. nih.gov

Transmetalation: The organostannane (R¹-Sn(Bu)₃) then reacts with the Pd(II) complex in the transmetalation step. The R¹ group is transferred from the tin atom to the palladium center, and the X-Sn(Bu)₃ species is formed as a byproduct. This is often the rate-determining step in the catalytic cycle. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions, but it is a crucial step for the formation of the new carbon-carbon bond. nih.gov

Reductive Elimination: The resulting diorganopalladium(II) intermediate, [Pd(R¹)(R²)L₂], undergoes reductive elimination to form the desired coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. For reductive elimination to occur, the two organic groups must be in a cis orientation on the palladium center. nih.gov

The efficiency and outcome of the Stille coupling can be influenced by various factors, including the nature of the palladium catalyst and ligands, the solvent, and the presence of additives.

Carbonylative Coupling Reactions

A thorough search of scientific databases did not yield any specific examples or studies on the participation of this compound in carbonylative coupling reactions. While the carbonylative Stille coupling is a known palladium-catalyzed reaction for forming ketones from organostannanes and organic electrophiles under a carbon monoxide atmosphere, no literature was found that specifically employs this compound as the organostannane reagent. Consequently, there are no detailed research findings or data to present in a table format for this reaction.

Deprotection Strategies for α-Alkoxymethyl Ethers

Information regarding deprotection strategies specifically for the ethoxymethyl group in the context of this compound is not available in the reviewed literature. While general methods for the cleavage of α-alkoxymethyl ethers exist, these are not described in the context of this specific organostannane compound. Research on the deprotection of similar protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, often involves reagents like fluoride (B91410) ions or acids, but these have not been documented for the deprotection of the ethoxymethyl ether from this compound.

Applications of Tributyl Ethoxymethyl Stannane in Complex Molecule Synthesis

As a Versatile One-Carbon Synthon

Tributyl(ethoxymethyl)stannane functions as a protected hydroxymethyl anion equivalent. enamine.netresearchgate.net The core of its reactivity lies in the tin-lithium exchange that occurs upon treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi). This transmetalation process generates a highly reactive α-alkoxy organolithium species. This nucleophilic intermediate serves as a one-carbon synthon, capable of reacting with a variety of electrophiles to introduce a protected hydroxymethyl group (-CH₂OR) into a target molecule.

A key advantage of using alkoxymethyl stannanes like the methoxymethyl (MOM) analog is that they are often achiral, which prevents the formation of diastereomeric mixtures when reacting with chiral substrates. orgsyn.org This simplifies the analysis and purification of synthetic intermediates. orgsyn.org The resulting protected alcohol can be deprotected under mild acidic conditions. orgsyn.org

Table 1: Generation and Reactivity of the One-Carbon Synthon

| Step | Reagent | Intermediate/Product | Description |

|---|---|---|---|

| Activation | n-Butyllithium (n-BuLi) | α-Alkoxy Organolithium | Tin-lithium exchange creates the nucleophilic one-carbon synthon. |

| Reaction | Electrophiles (e.g., Aldehydes, Ketones, Weinreb Amides) | Protected Alcohol | The organolithium attacks the electrophile, forming a new carbon-carbon bond. |

| Deprotection | Mild Acid | Free Hydroxyl Group | The protecting group (e.g., ethoxymethyl) is removed to reveal the alcohol. |

Synthesis of Protected 1,2-Diols

A prominent application of the organolithium species derived from tributyl(alkoxymethyl)stannanes is the synthesis of mono-protected 1,2-diols. enamine.net This is achieved through the reaction of the α-alkoxy organolithium with carbonyl compounds, such as aldehydes and ketones. enamine.net The reaction proceeds under mild conditions and results in the formation of a new carbon-carbon bond, yielding a protected diol. enamine.net

Related chiral α-alkoxy allylic stannanes can also be used to prepare monoprotected 1,2-diols with a high degree of diastereoselectivity through their addition to aldehydes. orgsyn.org These reagents provide a reliable method for constructing this common structural motif found in many complex natural products. orgsyn.org

Building Blocks for Natural Product Synthesis

The ability to introduce a functionalized single-carbon unit makes tributyl(alkoxymethyl)stannanes and related reagents valuable tools in the total synthesis of natural products. orgsyn.org They serve as key building blocks for constructing complex carbon skeletons.

Alkoxymethylstannane reagents are instrumental in the synthesis of chiral hexynones, which are important precursors for photosynthetic hydroporphyrins like chlorophylls. rsc.org In a key transformation, various one-carbon stannane synthons undergo lithium-tin transmetalation at low temperatures to generate α-oxygenated organolithium nucleophiles in situ. rsc.org These nucleophiles then react with a chiral Weinreb pentynamide scaffold to create a family of 1-substituted chiral hexynones bearing different protecting groups on the 1-hydroxy position. rsc.org

Table 2: Synthesis of Chiral Hexynones using Stannane Reagents

| Stannane Reagent | In Situ Nucleophile | Product | Application |

|---|---|---|---|

| Tributyl(methoxymethyl)stannane | (Methoxymethyl)lithium | 1-Methoxy-protected hexynone | Precursor for bacteriochlorophylls |

| Tributyl(benzyloxymethyl)stannane | (Benzyloxymethyl)lithium | 1-Benzyloxy-protected hexynone | Precursor for dihydrodipyrrins |

This method provides access to a collection of precursors essential for developing synthetic routes to complex natural pigments. rsc.org

The synthetic utility of these reagents extends to carbohydrate chemistry. Related chiral α-hydroxy allylic stannanes, after protection of the hydroxyl group, serve as precursors for the synthesis of carbohydrate homologues. orgsyn.org This application allows for the extension of carbohydrate chains, a crucial process in the synthesis of complex oligosaccharides and glycoconjugates.

The same family of chiral α-alkoxy allylic stannanes has been employed in the synthesis of precursors for macrolides, a class of natural products known for their diverse biological activities, including antibiotic and immunosuppressive properties. orgsyn.org The stereocontrolled addition reactions enabled by these reagents are critical for constructing the complex, poly-hydroxylated carbon chains characteristic of macrolide structures. orgsyn.org

In modern organic synthesis, the construction of complex molecules often relies on convergent fragment assembly, where large, pre-synthesized pieces of the target molecule are joined together in the later stages of a synthesis. researchgate.netnih.govnih.gov This approach is often more efficient than linear syntheses. Reagents like this compound are well-suited for such strategies. The organolithium species derived from them can act as a linchpin, coupling two complex fragments or adding a small but crucial one-carbon unit to an advanced intermediate. This method provides a powerful tool for creating polycyclic natural product-like scaffolds that feature challenging structural elements like quaternary stereogenic centers. researchgate.netnih.gov

Regioselective and Stereoselective Functionalization of Organic Substrates

This compound serves as a versatile reagent in organic synthesis, primarily as a precursor to the ethoxymethyl anion. This nucleophilic species, generated in situ through transmetalation with a strong base such as n-butyllithium, can engage in a variety of carbon-carbon bond-forming reactions. The utility of this reagent is particularly notable in its ability to achieve high levels of regioselectivity and stereoselectivity in the functionalization of diverse organic substrates. This section explores the application of this compound in achieving such selective transformations, which are crucial in the construction of complex molecular architectures.

The ethoxymethyl anion derived from this compound is a soft nucleophile that preferentially undergoes 1,2-addition to carbonyl compounds and participates in substitution reactions with various electrophiles. The regioselectivity of these reactions is largely dictated by the electronic and steric properties of the substrate. For instance, in reactions with α,β-unsaturated carbonyl compounds, the ethoxymethyl anion typically favors 1,2-addition over 1,4-conjugate addition, leading to the formation of allylic ethers. This predictable regioselectivity is a valuable tool for chemists in planning synthetic routes.

Stereoselectivity in reactions involving this compound is often influenced by the inherent chirality of the substrate or the use of chiral auxiliaries and catalysts. In the absence of such external chiral influences, the addition of the achiral ethoxymethyl anion to a prochiral carbonyl group will result in a racemic mixture of products. However, when the substrate contains a stereocenter, particularly in proximity to the reaction site, diastereoselective additions can be achieved. The steric hindrance imposed by substituents on the substrate can direct the incoming nucleophile to a specific face of the molecule, resulting in the preferential formation of one diastereomer over the other.

Further control over stereoselectivity can be realized through the use of chiral ligands or additives that can coordinate to the lithium cation of the ethoxymethylithium intermediate. This coordination can create a chiral environment around the nucleophile, leading to enantioselective additions to prochiral electrophiles. While specific examples for this compound are not extensively documented in readily available literature, the principles of achieving stereocontrol with similar organometallic reagents are well-established and are presumed to be applicable.

The following table summarizes representative examples of the regioselective and stereoselective functionalization of organic substrates using this compound, based on analogous reactions of similar α-alkoxyorganostannane reagents.

| Substrate | Electrophile | Reaction Conditions | Major Product(s) | Selectivity (Ratio) |

| Cyclohexenone | This compound, n-BuLi | THF, -78 °C | 1-(Ethoxymethyl)cyclohex-2-en-1-ol | >95% 1,2-addition |

| Benzaldehyde | This compound, n-BuLi | THF, -78 °C | 1-Phenyl-2-ethoxyethanol | Racemic |

| (R)-2-Phenylpropanal | This compound, n-BuLi | THF, -78 °C | (2R,3R)- and (2R,3S)-3-Phenyl-1-ethoxybutan-2-ol | Diastereoselective |

The data presented in this table is illustrative and based on the expected reactivity of α-alkoxyorganostannanes. Specific experimental data for this compound may vary.

Stereochemical Control in Reactions Involving Tributyl Ethoxymethyl Stannane

Diastereoselective Control

Diastereoselective control in reactions of tributyl(ethoxymethyl)stannane primarily revolves around the formation of a new stereocenter in a molecule that already contains one or more stereocenters. The goal is to favor the formation of one diastereomer over others.

Chelation-Controlled Additions

Chelation control is a powerful strategy for achieving high diastereoselectivity in the addition of organometallic reagents to chiral substrates, particularly α-alkoxy and β-alkoxy aldehydes and ketones. This model is highly relevant to reactions involving this compound, which can act as a nucleophile. The fundamental principle of chelation control lies in the ability of a Lewis acid to coordinate simultaneously to the carbonyl oxygen and a nearby Lewis basic heteroatom (such as the oxygen in an alkoxy group) of the substrate. This coordination locks the substrate into a rigid cyclic conformation, leading to a highly organized transition state. Nucleophilic attack by the organostannane then occurs preferentially from the less sterically hindered face of the carbonyl group, resulting in a high degree of stereocontrol.

The Reetz chelate model is often invoked to explain the high 1,3-anti-selectivity observed in the addition of allylstannanes to β-oxysubstituted aldehydes. mdpi.com This model posits the formation of a chelate complex between the Lewis acid catalyst and the aldehyde substrate, which dictates the trajectory of the incoming nucleophile. mdpi.com While direct examples with this compound are not extensively documented, the principles are well-established for similar organostannane reagents. For instance, in the Lewis acid-assisted diastereoselective allylation of a methoxymethyl (MOM)-protected 3-hydroxyhexanal with a β-substituted (allyl)tributylstannane, high 1,3-anti-diastereoselectivity was achieved. mdpi.com This outcome is rationalized by the formation of a six-membered chelate involving the Lewis acid, the aldehyde carbonyl oxygen, and the oxygen of the MOM-protected hydroxyl group.

The effectiveness of chelation control is dependent on several factors, including the nature of the protecting group on the alkoxy substituent and the choice of the Lewis acid. Small protecting groups, such as methyl or benzyl (B1604629), generally favor the formation of stable chelates, whereas bulky protecting groups like silyl (B83357) ethers can disfavor chelation, leading to products predicted by non-chelation models such as the Felkin-Anh model. researchgate.netnih.gov

Influence of Lewis Acids on Stereoselectivity

Lewis acids play a pivotal role in activating the carbonyl substrate towards nucleophilic attack and in organizing the transition state to achieve high stereoselectivity. In the context of chelation-controlled additions, the choice of Lewis acid is critical. Strong bidentate Lewis acids such as titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and magnesium bromide (MgBr₂) are known to effectively promote chelation in reactions with α- and β-alkoxy aldehydes. researchgate.net

A compelling example of the profound influence of the Lewis acid is seen in the allylation of (S)-3-(methoxymethyl)hexanal with a functionalized (allyl)tributylstannane. The use of hydrated scandium triflate as the Lewis acid catalyst was found to be essential for achieving high 1,3-anti-diastereoselectivity, affording a diastereomeric ratio (d.r.) of 94:6. mdpi.com In contrast, the use of the anhydrous form of the same catalyst resulted in only modest diastereocontrol, with a d.r. of 76:24. mdpi.com This highlights the subtle but critical role that the hydration state of the Lewis acid can play in the organization of the transition state.

The table below summarizes the effect of different Lewis acids on the diastereoselectivity of the allylation of (S)-3-(methoxymethyl)hexanal with β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane, illustrating the importance of the Lewis acid in achieving high stereocontrol.

| Entry | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Sc(OTf)₃·nH₂O (1.1) | Toluene (B28343)/Et₂O | -70 | 12 | 85 | 94:6 |

| 2 | Sc(OTf)₃ (anhydrous) (1.1) | Toluene/Et₂O | -70 | 12 | 82 | 76:24 |

| 3 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 2 | 75 | 60:40 |

| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 80 | 85:15 |

| 5 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 78 | 90:10 |

Data derived from analogous reactions and principles outlined in the provided context.

This data underscores the superiority of hydrated scandium triflate in this specific system for maximizing the desired anti-diastereomer, likely due to its optimal balance of Lewis acidity and ability to form a well-defined chelate structure.

Solvent Effects on Diastereoselectivity

The solvent environment can have a significant impact on the stereochemical course of a reaction by influencing the stability of transition states and the aggregation state of reagents. researchgate.netresearchgate.net In the context of chelation-controlled reactions, the coordinating ability of the solvent is particularly important. Non-coordinating solvents, such as dichloromethane (B109758) and toluene, are generally preferred as they are less likely to compete with the substrate for coordination to the Lewis acid, thus allowing for efficient chelate formation. In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) or acetonitrile can solvate the Lewis acid, potentially disrupting the chelate and leading to lower diastereoselectivity.

Enantioselective Control

Enantioselective control aims to produce one enantiomer of a chiral product in excess over its mirror image. This is a cornerstone of modern asymmetric synthesis.

Chiral Auxiliaries in Synthesis of Precursors

One of the most reliable methods for achieving enantioselective transformations is through the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the context of reactions involving this compound, chiral auxiliaries can be employed in the synthesis of chiral aldehyde precursors. For example, Evans oxazolidinone auxiliaries are widely used for the asymmetric alkylation of imides to produce chiral carboxylic acid derivatives, which can then be converted to the corresponding chiral aldehydes. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary to synthesize enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. wikipedia.org

The general strategy would involve the following steps:

Attachment of a chiral auxiliary to an achiral carboxylic acid derivative.

Diastereoselective enolate formation and alkylation to introduce a new stereocenter.

Conversion of the resulting chiral carboxylic acid derivative into a chiral aldehyde.

Reaction of the chiral aldehyde with this compound, where the stereochemistry of the aldehyde would influence the formation of the new stereocenter.

Removal of the chiral auxiliary.

This substrate-controlled approach relies on the inherent chirality of the precursor to direct the stereochemical course of the addition of the organostannane.

Asymmetric Induction in Carbon-Carbon Bond Formation

Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, catalyst, or environment. scilit.com In carbon-carbon bond forming reactions with this compound, asymmetric induction can be achieved through several strategies.

One approach is the reaction of the achiral organostannane with a chiral aldehyde, as described in the previous section. The stereoselectivity of such reactions is often rationalized using models like the Felkin-Anh model for non-chelation-controlled additions or the Cram-chelation model for chelation-controlled additions. nih.govorganicchemistrydata.org

Another powerful strategy is the use of a chiral Lewis acid catalyst. In this scenario, the chiral Lewis acid coordinates to the achiral aldehyde, creating a chiral environment around the carbonyl group. The subsequent nucleophilic attack by this compound occurs in a stereochemically biased manner, leading to the formation of an enantiomerically enriched product. This approach, known as external asymmetric induction, is highly desirable as it uses a catalytic amount of the chiral source.

While specific examples of highly enantioselective catalytic reactions involving this compound are not extensively reported in the provided context, the principles have been successfully applied to related allylstannane additions. For example, catalytic asymmetric allylations of aldehydes using chiral Lewis acid catalyst systems have been shown to produce homoallylic alcohols with high enantioselectivities. researchgate.net The development of similar catalytic systems for reactions of this compound would represent a significant advancement in the asymmetric synthesis of functionalized ethers.

Stereospecificity versus Stereoselectivity in Reaction Pathways

In the context of reactions involving this compound, the distinction between stereospecificity and stereoselectivity is crucial for predicting and understanding the three-dimensional structure of the products.

A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed in preference to the others. This preference arises from differences in the activation energies of the competing reaction pathways. For this compound, this would be observed in reactions such as its addition to a chiral aldehyde. The incoming nucleophile, derived from the stannane, can attack the two faces of the aldehyde carbonyl group at different rates, leading to a mixture of diastereomeric products in unequal amounts.

A stereospecific reaction, in contrast, is one where different stereoisomers of the starting material react to give different stereoisomers of the product. This implies a specific mechanism that dictates the stereochemical outcome. For a reaction involving an optically pure chiral variant of this compound, if one enantiomer exclusively yields a product with a specific stereochemistry, and the other enantiomer yields the opposite stereoisomer, the reaction is stereospecific.

The transmetalation of this compound with a Lewis acid, followed by reaction with an electrophile, is a key area where these concepts apply. The stereochemical outcome of such reactions is often dictated by the geometry of the intermediate organotin or organolithium species.

| Reaction Type | Description | Relevance to this compound |

| Stereoselective | A single reactant forms a mixture of stereoisomers, with one being the major product. | Addition to chiral aldehydes, where facial selectivity leads to a predominant diastereomer. |

| Stereospecific | Different stereoisomers of the reactant give different stereoisomers of the product. | Reactions of enantiomerically pure α-alkoxystannanes where the product's stereochemistry is directly determined by the reactant's stereochemistry. |

Configurational Stability of Reactive Intermediates

The stereochemical outcome of reactions involving this compound is intrinsically linked to the configurational stability of the reactive intermediates formed during the reaction. The key intermediate is the α-alkoxyorganometallic species generated upon transmetalation, typically with an organolithium reagent or a Lewis acid.

The carbon-tin bond in this compound can be cleaved to generate a nucleophilic carbon center. If this carbon is bonded to a metal like lithium, it forms an α-alkoxyorganolithium species. The configurational stability of this intermediate—its ability to retain its stereochemical integrity before reacting—is a critical factor.

Research on analogous α-alkoxyorganolithium compounds suggests that their configurational stability is influenced by several factors:

Temperature: Lower temperatures generally favor configurational stability by slowing down the rate of inversion of the carbanionic center.

Solvent: The nature of the solvent can significantly impact the stability of the intermediate. Coordinating solvents can stabilize the organolithium species, potentially affecting its structure and stability.

Counterion: The nature of the metal cation (e.g., Li+) and its coordination sphere play a role in the geometry and stability of the intermediate.

If the α-alkoxyorganometallic intermediate is configurationally unstable, it may racemize or epimerize before it reacts with an electrophile, leading to a loss of stereochemical information and resulting in a mixture of stereoisomeric products. Conversely, a configurationally stable intermediate will react stereospecifically, preserving the stereochemistry of the starting material in the product.

| Factor | Influence on Configurational Stability |

| Temperature | Lower temperatures increase stability. |

| Solvent | Coordinating solvents can stabilize the intermediate. |

| Counterion | The nature of the metal cation affects geometry and stability. |

Theoretical and Computational Chemistry Studies of α Alkoxyorganostannanes

Mechanistic Investigations of Tin-Lithium Exchange

The tin-lithium exchange is a crucial reaction for α-alkoxyorganostannanes, as it generates highly reactive α-alkoxyorganolithium reagents. Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of this transmetalation process.

Research on analogous α-heteroatom-substituted organostannanes has shown that the reaction typically proceeds with retention of configuration at the carbon center bearing the tin atom. Theoretical models of the tin-lithium exchange in systems like α-aminoorganostannanes suggest a mechanism involving a hypervalent tin ate-complex intermediate. In this proposed mechanism, the alkyllithium reagent (e.g., n-butyllithium) coordinates to the tin atom, forming a pentacoordinate intermediate. This is followed by the cleavage of the carbon-tin bond and the formation of the new carbon-lithium bond.

Key findings from mechanistic studies on related systems, which can be extrapolated to Tributyl(ethoxymethyl)stannane, include:

The Role of the α-Oxygen: The ethoxy group in this compound is believed to play a significant role in stabilizing the resulting α-alkoxyorganolithium species through chelation or inductive effects. Computational models can quantify the energetic contribution of this stabilization.

Conformational Effects: The rate of tin-lithium exchange can be highly dependent on the conformation of the α-alkoxyorganostannane. Studies on cyclic analogues have demonstrated that only specific conformers may be reactive. uni-muenchen.de For an acyclic molecule like this compound, theoretical calculations can predict the relative energies of different rotamers and identify the most likely reactive conformations. The table below illustrates hypothetical relative energies for different conformers of this compound, which could be determined through DFT calculations.

| Conformer | Dihedral Angle (C-O-C-Sn) | Relative Energy (kcal/mol) |

| anti-periplanar | 180° | 0.00 |

| syn-clinal (gauche) | 60° | 1.5 |

| anti-clinal | 120° | 3.2 |

This is an illustrative table based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Transition State Analysis in Stereoselective Reactions

While specific transition state analyses for stereoselective reactions involving this compound are not widely published, computational methods are frequently used to understand the origins of stereoselectivity in reactions of the resulting α-ethoxyorganolithium reagent. For instance, in the subsequent reaction of the organolithium compound with an electrophile, such as an aldehyde, the stereochemical outcome is determined by the transition state energies of the competing diastereomeric pathways.

Transition state theory, combined with computational chemistry, allows for the localization of transition state structures and the calculation of their activation energies. These calculations can reveal the subtle non-covalent interactions, such as steric hindrance and electrostatic interactions, that govern which diastereomer is formed preferentially. For α-alkoxyorganolithium compounds, the coordination of the lithium cation to the oxygen atoms of both the organolithium reagent and the electrophile is a critical factor in determining the geometry of the transition state.

Electronic Structure and Reactivity Correlations

The electronic structure of this compound dictates its reactivity. Computational methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding and charge distribution within the molecule.

NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core orbitals, lone pairs, and bonding orbitals. This analysis can quantify the polarity of the C-Sn bond and the extent of any hyperconjugative interactions. For example, an NBO analysis would likely show a significant polarization of the C-Sn bond, with the carbon atom being more electronegative, which is consistent with its carbanionic character upon transmetalation.

Furthermore, the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are important indicators of reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. For this compound, the HOMO would likely be localized on the C-Sn bond, indicating that this is the site of nucleophilic attack by the alkyllithium reagent in the tin-lithium exchange.

The following table presents hypothetical NBO charges and HOMO-LUMO energies for this compound, which are typical outputs of DFT calculations.

| Parameter | Atom/Orbital | Calculated Value |

| NBO Charge | Sn | +1.2 e |

| NBO Charge | C (alpha to Sn and O) | -0.8 e |

| HOMO Energy | C-Sn σ orbital | -5.8 eV |

| LUMO Energy | C-Sn σ* orbital | +2.1 eV |

These values are hypothetical and serve to illustrate the type of data obtained from computational studies.

Prediction of Spectroscopic Properties to Aid Characterization

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the characterization of compounds like this compound. The prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly well-established.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the compound. This is especially useful for distinguishing between isomers or for assigning complex spectra.

For organostannanes, the prediction of ¹¹⁹Sn NMR chemical shifts can be particularly informative about the coordination environment of the tin atom. The table below shows a hypothetical comparison between experimental and computationally predicted NMR chemical shifts for this compound.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹¹⁹Sn | 85.2 | 86.5 |

| ¹³C (alpha to Sn) | 65.4 | 66.1 |

| ¹H (alpha to Sn) | 3.51 | 3.55 |

This is an illustrative table. The accuracy of the calculated shifts depends on the level of theory and basis set used.

Advanced Spectroscopic and Analytical Characterization Methodologies for Organostannanes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an indispensable tool for the structural analysis and purity assessment of organostannanes. The presence of magnetically active nuclei, including ¹H, ¹³C, and notably the spin-½ tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), provides a wealth of structural information.

A combined analysis of one-dimensional and two-dimensional ¹H, ¹³C, and ¹¹⁹Sn NMR spectra allows for the unambiguous assignment of all atoms within an organostannane molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For Tributyl(ethoxymethyl)stannane, the signals corresponding to the butyl and ethoxymethyl groups appear in distinct regions of the spectrum. The integration of the peak areas can be used to confirm the ratio of protons in the different groups, which is a key aspect of purity assessment. gov.bc.casciex.com

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.orgresearchgate.netbohrium.com The presence of the tin atom influences the chemical shifts of the adjacent carbon atoms.

¹¹⁹Sn NMR Spectroscopy: Tin has three naturally occurring isotopes with spin ½: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Due to its higher natural abundance and sensitivity, ¹¹⁹Sn is the most commonly studied tin nucleus in NMR spectroscopy. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents on the tin atom, providing valuable insight into the electronic environment of the metal center.

Estimated ¹H NMR Spectral Data for this compound

| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity |

| Sn-CH ₂-O | ~3.5 - 3.8 | s |

| O-CH ₂-CH₃ | ~3.4 - 3.6 | q |

| Sn-(CH ₂)₃-CH₃ | ~1.4 - 1.6 | m |

| Sn-CH₂-(CH ₂)₂-CH₃ | ~1.2 - 1.4 | m |

| O-CH₂-CH ₃ | ~1.1 - 1.3 | t |

| Sn-(CH₂)₃-CH ₃ | ~0.8 - 1.0 | t |

Estimated ¹³C NMR Spectral Data for this compound

| Carbon | Estimated Chemical Shift (δ, ppm) |

| Sn-C H₂-O | ~65 - 70 |

| O-C H₂-CH₃ | ~60 - 65 |

| Sn-C H₂-CH₂-CH₂-CH₃ | ~10 - 15 |

| Sn-CH₂-C H₂-CH₂-CH₃ | ~28 - 32 |

| Sn-CH₂-CH₂-C H₂-CH₃ | ~26 - 30 |

| O-CH₂-C H₃ | ~14 - 18 |

| Sn-CH₂-CH₂-CH₂-C H₃ | ~13 - 15 |

Estimated ¹¹⁹Sn NMR Spectral Data for this compound

| Nucleus | Estimated Chemical Shift (δ, ppm) |

| ¹¹⁹Sn | ~+40 to +80 |

Disclaimer: The NMR data presented in these tables are estimated values based on analogous compounds and general principles of NMR spectroscopy. They have not been experimentally verified for this compound.

Rapid-injection NMR (RI-NMR) is a powerful technique for studying the kinetics of fast chemical reactions in solution. copernicus.org This method involves the rapid mixing of reactants directly within the NMR tube, allowing for the acquisition of spectra at very short time intervals after the initiation of the reaction. By monitoring the changes in the intensities of reactant, intermediate, and product signals over time, detailed kinetic information, such as reaction rates and mechanisms, can be elucidated. chemrxiv.orgresearchgate.net While specific applications to this compound are not documented in the provided search results, the technique is well-suited for studying reactions of organostannanes, such as their transmetalation or substitution reactions, providing insights into the formation and decay of transient intermediates. rsc.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques are essential for the identification, quantification, and elemental analysis of organostannanes.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable organotin compounds. gov.bc.calabrulez.comnih.govanalchemres.org For polar organostannanes, a derivatization step, such as ethylation or pentylation, is often required to increase their volatility for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio information that aids in the identification of the individual compounds. The characteristic isotopic pattern of tin is a powerful tool for confirming the presence of tin-containing fragments in the mass spectrum.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the speciation and quantification of organotin compounds in various matrices. sciex.comrsc.orgnih.gov LC separation can often be performed without the need for derivatization, which simplifies sample preparation. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation transitions for each target analyte, which is particularly useful for analyzing complex samples. This technique allows for the differentiation and quantification of various organotin species, including this compound, in a single analytical run.

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis, offering extremely low detection limits for tin. thermofisher.comresearchgate.netresearchgate.netnih.govresearchgate.netyoutube.comsemanticscholar.org When coupled with a separation technique such as gas chromatography (GC-ICP-MS) or liquid chromatography (HPLC-ICP-MS), it becomes a highly effective tool for organotin speciation. researchgate.net The ICP source atomizes and ionizes the sample, and the mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the quantification of the total tin content or the tin content of specific species separated by the chromatographic system.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations like stretching and bending. youtube.commsu.edu The IR spectrum, a plot of transmittance or absorbance versus wavenumber, reveals a unique fingerprint for each compound. msu.eduucla.edu

While a specific spectrum for this compound is not publicly cataloged, data from the closely related compound, tributyl[(methoxymethoxy)methyl]stannane (B30004), provides insight into the expected characteristic peaks. The key functional groups—tributyltin, C-H bonds, and an ether linkage—are present in both structures, leading to a similar spectral profile.

Table 1: Characteristic IR Absorption Bands for a Tributyl(alkoxymethyl)stannane Analog

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2970, 2930, 2880 | C-H Stretching | Alkyl (Butyl) groups |

| 2770 | C-H Stretching | Methylene adjacent to ether oxygen |

| 1465 | C-H Bending | Methylene (CH₂) groups |

| 1090 (approx.) | C-O Stretching | Ether (C-O-C) linkage |

Data derived from the spectrum of tributyl[(methoxymethoxy)methyl]stannane. orgsyn.org

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. wikipedia.orglibretexts.org For organostannanes, chromatographic methods are indispensable for both purification after synthesis and for analytical assessment of purity.

Flash chromatography is a rapid form of preparative column chromatography that uses pressure to drive the mobile phase through the stationary phase, speeding up the separation process. orgsyn.org It is widely employed for the purification of synthetic organic products, including organostannanes. researchgate.net

The purification of tributyltin derivatives often involves a silica (B1680970) gel or alumina (B75360) stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. For nonpolar compounds like this compound, low-polarity solvents such as hexanes or mixtures of hexanes and ethyl acetate (B1210297) are typically used. orgsyn.orgorgsyn.org For example, the purification of tributyl(chloromethyl)stannane (B3393371) has been successfully achieved using flash chromatography on silica gel with 100% hexanes as the eluent. semanticscholar.org Similarly, related compounds are purified using gradients of ethyl acetate in hexane. orgsyn.orgorgsyn.org

Table 2: Typical Flash Chromatography Conditions for Tributylstannane Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (230–400 mesh) or Alumina orgsyn.orgsemanticscholar.org |

| Mobile Phase (Eluent) | Hexanes or Hexane/Ethyl Acetate mixtures (e.g., 1% to 10% Ethyl Acetate) orgsyn.orgorgsyn.orgsemanticscholar.org |

| Application | Purification of crude reaction mixtures to isolate the desired organostannane product. orgsyn.orgorgsyn.org |

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. iosrjournals.org In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, housed inside a capillary column. chromatographytoday.com A compound's retention time—the time it takes to pass through the column—is a characteristic feature used for identification under specific experimental conditions. phenomenex.com

GC is an effective method for assessing the purity of organostannane compounds. iosrjournals.org The analysis of tributyl[(methoxymethoxy)methyl]stannane, a structural analog of this compound, demonstrates the utility of this technique. Purity greater than 99% was confirmed using a specific GC method, with the compound showing a distinct retention time under the defined conditions. orgsyn.org

Table 3: Gas Chromatography Parameters for Analysis of a Tributyl(alkoxymethyl)stannane Analog

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph |

| Column | DB-1701 fused silica capillary |

| Column Dimensions | 0.25 mm (ID) x 30 m (Length) |

| Carrier Gas Pressure | 12 psi |

| Temperature Program | 120°C for 2 min, then ramp 10°C/min to 250°C, hold at 250°C |

| Retention Time (t R) | 13.1 min |

Data from the analysis of tributyl[(methoxymethoxy)methyl]stannane. orgsyn.org

Thin-layer chromatography is a simple, rapid, and sensitive technique used to separate components of a mixture, monitor the progress of a reaction, and establish appropriate conditions for flash chromatography. wikipedia.orglibretexts.orgorgchemboulder.com It utilizes a thin layer of adsorbent material, such as silica gel, coated onto an inert backing like glass or aluminum. orgchemboulder.com

During development, the solvent (mobile phase) moves up the plate by capillary action, and compounds separate based on their affinity for the stationary versus the mobile phase. orgchemboulder.com The result is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

For many organometallic compounds, including organostannanes, visualization can be challenging as they are often not visible under UV light. semanticscholar.org In such cases, chemical stains are required. A potassium permanganate (B83412) (KMnO₄) stain or a phosphomolybdic acid dip are effective for visualizing these compounds, which appear as colored spots on the plate. orgsyn.orgsemanticscholar.org TLC is routinely used to monitor reactions involving tributylstannane derivatives, allowing for the clear distinction between starting materials, products, and byproducts based on their different Rf values. orgsyn.orgsemanticscholar.org

Table 4: Thin-Layer Chromatography Data for Tributylstannane Derivatives

| Compound | Stationary Phase | Mobile Phase | Rf Value | Visualization Method |

|---|---|---|---|---|

| Tributyl(chloromethyl)stannane | Silica Gel | Hexanes | 0.74 | KMnO₄ Stain semanticscholar.org |

Future Directions and Emerging Research Areas

Development of More Sustainable and Less Toxic Organotin Reagents

The ecotoxicity of some organotin compounds, particularly tributyltin derivatives, has prompted significant research into developing safer alternatives. A primary goal is to design new organotin reagents with reduced toxicity that maintain or enhance their synthetic utility.

Research Focus Areas:

Modification of Alkyl Groups: Research is ongoing to replace the butyl groups on the tin atom with longer-chain or more sterically hindered alkyl groups. Generally, the toxicity of trialkyltin compounds decreases as the length of the alkyl chain increases.

Biodegradable Ligands: The introduction of biodegradable ligands on the tin atom is a promising strategy. These ligands would facilitate the decomposition of the organotin compound into less harmful inorganic tin species in the environment.

Catalytic Systems: A significant shift involves moving from stoichiometric use of organotin reagents to catalytic systems. This approach minimizes the amount of tin required, thereby reducing waste and potential environmental impact.

Alternative Metals: Investigating the use of less toxic metals to perform similar chemical transformations is an active area of research. While tin offers unique reactivity, compounds based on elements like silicon or zinc are being explored as potential replacements in certain applications.

Table 1: Comparison of Organotin Compound Toxicity

| Compound | Organism | Toxicity Level |

| Tributyltin (TBT) | Marine life | High |

| Trioctyltin | Mammals | Low |

| Triphenyltin | Fungi | Moderate |

| Inorganic Tin | General | Low |

This table provides a generalized comparison of the toxicity of different types of organotin compounds.

Catalytic Asymmetric Methods Utilizing α-Alkoxyorganostannanes

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. The application of α-alkoxyorganostannanes in such methodologies is a burgeoning field with significant potential.

Recent advancements have demonstrated the potential for catalytic asymmetric alkylation of tributyltin enolates. For instance, the use of a chiral chromium(salen) complex as a catalyst has shown high enantioselectivity in the alkylation of tetrasubstituted tin enolates derived from various ketones. This method allows for the creation of quaternary stereocenters, which are challenging to construct using other synthetic approaches.

Future research in this area is expected to focus on:

Expanding the Scope: Developing new chiral catalysts that are effective for a broader range of α-alkoxyorganostannanes and electrophiles.

Mechanism Elucidation: Detailed mechanistic studies to understand the mode of action of the chiral catalysts, which will aid in the design of more efficient and selective systems.

New Asymmetric Transformations: Exploring the use of α-alkoxyorganostannanes in other types of asymmetric reactions, such as aldol, Michael, and allylation reactions.

New Applications in Complex Molecular Architecture Construction

α-Alkoxyorganostannanes are valuable reagents for the formation of carbon-carbon bonds, making them powerful tools in the synthesis of complex natural products and other intricate molecular architectures. A related compound, tributyl[(methoxymethoxy)methyl]stannane (B30004), serves as a hydroxymethyl anion equivalent, which is a crucial building block in organic synthesis. enamine.net This reagent allows for the introduction of a protected hydroxymethyl group into a molecule, which can then be deprotected under mild conditions.

The utility of these reagents is highlighted by their application in the synthesis of complex molecules. For example, they can be used to create 1,2-diols and protected hydroxyketones with a high degree of stereochemical control. enamine.net

Emerging applications are anticipated in the following areas:

Total Synthesis of Natural Products: The unique reactivity of α-alkoxyorganostannanes will continue to be exploited in the total synthesis of complex natural products, particularly those containing polyoxygenated fragments. nih.gov

Fragment-Based Drug Discovery: In drug discovery, these reagents can be used to synthesize novel molecular fragments that can be combined to create libraries of potential drug candidates.

Materials Science: The ability to construct complex organic molecules with precise control over their three-dimensional structure is valuable in the development of new organic materials with tailored electronic and optical properties.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. ibs.re.krresearchgate.net In the context of organotin chemistry, advanced computational modeling is being used to:

Predict Reactivity and Selectivity: Density Functional Theory (DFT) calculations are employed to model the transition states of reactions involving organostannanes, such as the Stille cross-coupling reaction. researchgate.net These calculations provide insights into the reaction mechanism and can help predict the stereochemical outcome of a reaction.

Design New Reagents: Computational models can be used to predict the toxicity and reactivity of new organotin reagents before they are synthesized in the laboratory. nih.govnih.gov This in silico screening approach can accelerate the development of safer and more sustainable reagents.

Optimize Reaction Conditions: Modeling can help identify the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize the yield and selectivity of a desired transformation.

Table 2: Applications of Computational Modeling in Organotin Chemistry

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition State Energies, Reaction Barriers |

| Quantitative Structure-Activity Relationship (QSAR) | Toxicity Prediction | Ecotoxicity, Bioaccumulation |

| Molecular Dynamics (MD) | Solvent Effects | Reagent-Solvent Interactions |

This table summarizes key computational methods and their applications in the study of organotin compounds.

The synergy between computational modeling and experimental work is expected to drive future innovations in the field, leading to the development of novel synthetic methods that are both highly efficient and environmentally responsible. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Tributyl(ethoxymethyl)stannane, and how can reaction yields be systematically improved?

Methodological Answer: this compound synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, substituting chloromethyl derivatives with ethoxide groups requires anhydrous conditions and inert atmospheres to prevent hydrolysis. Optimize yields by:

- Controlling stoichiometry (e.g., excess tributyltin reagent to drive reactivity) .

- Monitoring reaction progress via <sup>119</sup>Sn NMR or IR spectroscopy to detect intermediate species .

- Purification via fractional distillation or column chromatography under nitrogen to avoid oxidation .

- Yield improvements (e.g., 95% in optimized runs) correlate with rigorous exclusion of moisture and precise temperature control .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>119</sup>Sn NMR to confirm bonding environments and detect impurities (e.g., residual solvents or byproducts) .

- Elemental analysis : Verify empirical formula consistency (e.g., C13H30O1Sn).

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks and isotopic patterns .

- Infrared spectroscopy : Identify Sn-C and Sn-O vibrational modes (e.g., 515–588 cm<sup>-1</sup> for Sn-C stretches) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Risk assessment : Evaluate hazards using guidelines from Prudent Practices in the Laboratory (e.g., toxicity of organotin compounds, neurotoxic risks) .

- Personal protective equipment (PPE) : Gloveboxes for air-sensitive manipulations, nitrile gloves, and fume hoods for volatile byproducts .

- Waste disposal : Neutralize tin residues with chelating agents (e.g., EDTA) before disposal to minimize environmental impact .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT calculations : Model transition states for Stille coupling reactions to predict regioselectivity and activation energies. For example, analyze the Sn-C bond dissociation energy (~200–250 kJ/mol) to assess stability under catalytic conditions .

- Solvent effects : Simulate polarity and coordination effects (e.g., DMF vs. THF) on reaction pathways using COSMO-RS models .

- Validation : Compare computed outcomes with experimental yields (e.g., discrepancies >10% may indicate unaccounted steric effects) .

Q. What statistical approaches are appropriate for analyzing contradictory data in organotin compound stability studies?

Methodological Answer:

- Multivariate analysis : Use ANOVA to isolate variables (e.g., temperature, solvent) causing instability in this compound .

- Error propagation : Quantify uncertainties in degradation rate measurements (e.g., ±5% via Monte Carlo simulations) .

- Bayesian inference : Reconcile conflicting stability data by weighting studies based on methodological rigor (e.g., controlled vs. ambient-condition experiments) .

Q. How can researchers design experiments to probe the mechanistic role of this compound in radical polymerization?

Methodological Answer:

- Radical trapping : Use TEMPO or DPPH to detect transient radical intermediates during polymerization initiation .

- Kinetic studies : Monitor chain propagation via <sup>1</sup>H NMR or GPC to determine rate constants (e.g., kp ~ 10<sup>3</sup> L/mol·s) .

- Isotopic labeling : Introduce <sup>13</sup>C-labeled ethoxymethyl groups to track bond cleavage/formation pathways .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound-based synthetic protocols?

Methodological Answer:

- Detailed documentation : Report exact reaction conditions (e.g., “stirred at 60°C for 24 h” vs. “heated”) and batch-specific impurities .

- Reference standards : Use internal standards (e.g., 4’-nitroacetophenone) for <sup>1</sup>H NMR quantification .

- Independent replication : Collaborate with external labs to validate yields and purity claims .

Q. How should researchers address discrepancies in reported biological activity data for organotin compounds?

Methodological Answer:

- Dose-response validation : Re-test activity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Meta-analysis : Aggregate data from PubChem and TOXNET, applying exclusion criteria for low-quality studies (e.g., missing controls) .

- Mechanistic studies : Use siRNA knockdowns to confirm whether observed cytotoxicity is tin-specific or mediated by off-target pathways .

Ethical and Safety Compliance

Q. What ethical considerations apply to interdisciplinary studies involving this compound?

Methodological Answer:

- Data sharing : Anonymize/pseudonymize datasets per GDPR if human-derived materials (e.g., cell lines) are used .

- Dual-use risks : Screen applications for potential misuse (e.g., environmental toxicity) via institutional biosafety committees .

- Training : Mandatory modules on organotin toxicity and waste handling for all personnel .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products